![molecular formula C19H27FO2 B1198335 16alpha-Fluoro-17alpha-hydroxyandrost-4-en-3-one CAS No. 4565-45-1](/img/structure/B1198335.png)
16alpha-Fluoro-17alpha-hydroxyandrost-4-en-3-one
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Overview
Description
16alpha-Fluoro-17alpha-hydroxyandrost-4-en-3-one is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Synthesis and Intermediates
- Improved methods for synthesizing hydroxylated androgens, including 16alpha-hydroxyandrostenedione and 16alpha-hydroxytestosterone, have been developed, providing intermediates for estriol formation in pregnancy. These procedures are suitable for large-scale synthesis without microorganisms (Numazawa & Osawa, 1978).
Metabolism Studies
- The equine metabolism of fluoxymesterone, a related steroid, has been studied, revealing major 16-hydroxy metabolites in urine samples, indicating its metabolic pathways in horses (Stanley, Kent, & Rodgers, 1997).
- Another study on equine metabolism of 17alpha-methyltestosterone highlights the formation of various C3/C5/C16 stereoisomeric 17alpha-methylandrostane diols and triols, demonstrating complex metabolic pathways (McKinney, Suann, & Stenhouse, 2007).
Potential Aromatase Inhibitors
- Novel syntheses of 4-hydroxyandrost-4-ene-3,17-dione and related compounds, including fluorine-containing derivatives, have been reported. Several of these compounds are identified as potent aromatase inhibitors (Mann & Pietrzak, 1984).
Diagnostic Imaging and Radiotherapy
- Bromine- and iodine-substituted 16alpha,17alpha-dioxolane progestins have been synthesized for potential diagnostic imaging of progesterone receptor-positive breast tumors using PET and for radiotherapy (Zhou, Carlson, Katzenellenbogen, & Welch, 2006).
Urinary Metabolites Identification
- Identification of metabolites common to 17alpha-methyltestosterone and mestanolone in horse urine was performed, providing target compounds for confirming drug abuse in horses (Yamada et al., 2007).
Aromatase Inhibitor Metabolism
- The metabolism of 4-hydroxyandrostenedione, an aromatase inhibitor, and 4-hydroxytestosterone was studied, leading to the identification of several urinary metabolites (Kohler et al., 2007).
PET Imaging
- Automated synthesis of 11β-methoxy-4,16alpha-[16alpha-18F]difluoroestradiol was developed for estrogen receptor imaging in breast cancer patients using positron emission tomography (Ahmed et al., 2007).
properties
CAS RN |
4565-45-1 |
---|---|
Product Name |
16alpha-Fluoro-17alpha-hydroxyandrost-4-en-3-one |
Molecular Formula |
C19H27FO2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,16R,17S)-16-fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H27FO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h9,13-17,22H,3-8,10H2,1-2H3/t13-,14+,15+,16-,17-,18+,19+/m1/s1 |
InChI Key |
WTVJTKJVHNWXNR-IAMXYGRLSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@H]4O)F)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4O)F)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4O)F)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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